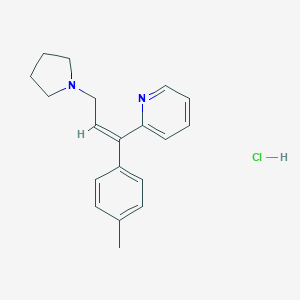
(Z)-トリプロリジン塩酸塩
説明
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
科学的研究の応用
トリプロリジン塩酸塩:科学研究における用途に関する包括的な分析
医薬品の分析校正:トリプロリジン塩酸塩は、医薬品の放出試験や定性および定量分析のための方法開発など、分析用途における標準として使用されます。 分析方法の精度と一貫性を品質管理試験において保証するための校正標準として役立ちます .
ヒスタミン阻害研究:神経科学研究では、トリプロリジンはH1ヒスタミン阻害剤として使用されます。 特に、記憶と学習プロセスを理解する上で重要な、視床下部視索前核(TMN)ニューロンにおける長期増強(LTP)への影響を研究するために使用されてきました .
風邪薬とアレルギー薬の開発:トリプロリジンの抗ヒスタミン特性により、風邪薬とアレルギー薬の一般的な成分となっています。 アレルギー症状、枯草熱、一般的な風邪症状の緩和における有効性は広く研究されており、市販薬の開発に貢献しています .
USP薬局方標準:トリプロリジン塩酸塩は、USP薬局方標準として、USP-NFモノグラフ試験およびアッセイにおける物質の強度、品質、純度、および同一性を決定するために使用されます。 これにより、医薬品が消費者の安全のために必要な基準を満たしていることが保証されます .
生物活性
(Z)-Triprolidine Hydrochloride, commonly referred to as triprolidine, is a first-generation antihistamine with notable biological activity, primarily as an H1 receptor antagonist. This article delves into its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.
Chemical and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₅ClN₂O |
| Molecular Weight | 314.85 g/mol |
| Melting Point | 115-120 °C |
| Boiling Point | 462 °C at 760 mmHg |
| Density | N/A |
| CAS Number | 6138-79-0 |
Triprolidine is characterized by its ability to penetrate cell membranes effectively, which enhances its pharmacological efficacy in the central nervous system (CNS) compared to other antihistamines.
Triprolidine functions primarily as an H1 receptor antagonist , competing with histamine for binding sites on effector cells in various tissues, including the respiratory tract and blood vessels. Unlike other antihistamines, triprolidine acts as an inverse agonist, shifting the equilibrium of histamine receptors toward an inactive state, thereby downregulating allergic inflammation .
Pharmacokinetics
A phase 1 clinical trial assessed the pharmacokinetic (PK) profile of triprolidine. Key findings include:
- Bioavailability : Approximately 4% when administered orally.
- Maximum Plasma Concentration (Cmax) : Achieved at approximately 1.5 hours post-administration.
- Elimination Half-Life : Ranges from 4 to 6 hours.
- Protein Binding : About 90% .
The study also highlighted that triprolidine is primarily metabolized by the liver via cytochrome P450 enzymes, particularly CYP2D6, which is crucial for understanding drug interactions .
Biological Activity and Therapeutic Uses
Triprolidine's primary therapeutic applications include:
- Allergic Rhinitis : It alleviates symptoms such as sneezing and runny nose.
- Asthma Management : Provides symptomatic relief in asthma patients.
- Urticaria Treatment : Effective in managing hives and related skin conditions .
Case Studies
- Animal Model Study :
-
Human Clinical Trial :
- A randomized crossover trial involving 24 healthy adults evaluated the PK profiles of triprolidine. The study compared single-agent formulations with a combination product (triprolidine + pseudoephedrine). The combination showed a higher Cmax (9.5 ng/mL) compared to single agents, indicating enhanced efficacy when combined with pseudoephedrine .
Side Effects and Safety Profile
While triprolidine is effective as an antihistamine, it is associated with several side effects, primarily sedation due to its CNS penetration. Adverse effects were notably higher in women during clinical trials. Common side effects include:
- Drowsiness
- Dry mouth
- Dizziness
These side effects are typical for first-generation antihistamines and limit their use in certain populations .
特性
IUPAC Name |
2-[(Z)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2.ClH/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21;/h2-3,6-12H,4-5,13-15H2,1H3;1H/b18-11-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUYEJNGHIOFOC-VVTVMFAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/CN2CCCC2)/C3=CC=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















